molecular formula C8H7BrFNO2 B12835081 5-Bromo-4-fluoro-2-methoxybenzamide

5-Bromo-4-fluoro-2-methoxybenzamide

Cat. No.: B12835081
M. Wt: 248.05 g/mol
InChI Key: ZRYJXFJLLHVKPC-UHFFFAOYSA-N
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Description

5-Bromo-4-fluoro-2-methoxybenzamide is a high-purity, multifunctional organic intermediate specifically designed for advanced research and development. Its carefully engineered structure, featuring bromine and fluorine substituents on a benzamide core, makes it a privileged scaffold in medicinal chemistry and organic synthesis. The bromine atom serves as a versatile handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, enabling the construction of more complex biaryl or substituted derivatives . The strategic incorporation of fluorine is known to profoundly influence a compound's properties, potentially enhancing metabolic stability, lipophilicity, and binding affinity to biological targets, which is a critical consideration in the design of modern pharmaceutical agents and agrochemicals . This compound is of significant interest in drug discovery, particularly in the exploration of salicylamide derivatives. Research has demonstrated that structurally related benzamide compounds exhibit potent biological activity, such as serving as promising anti-hepatitis B virus (HBV) agents in preclinical studies, with some derivatives showing inhibitory activity in the sub-micromolar range . Furthermore, similar halogenated benzamide scaffolds have been investigated as high-affinity ligands for sigma-2 (σ2) receptors, which are upregulated in proliferating tumor cells, highlighting their potential application in developing oncological imaging agents or therapeutics . Beyond biomedical applications, this building block is also valuable in materials science for the synthesis of specialized polymers and organic electronic materials. Available exclusively for research purposes, this product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers are encouraged to consult the product's Certificate of Analysis for detailed specifications on purity and characterization data.

Properties

Molecular Formula

C8H7BrFNO2

Molecular Weight

248.05 g/mol

IUPAC Name

5-bromo-4-fluoro-2-methoxybenzamide

InChI

InChI=1S/C8H7BrFNO2/c1-13-7-3-6(10)5(9)2-4(7)8(11)12/h2-3H,1H3,(H2,11,12)

InChI Key

ZRYJXFJLLHVKPC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C(=O)N)Br)F

Origin of Product

United States

Preparation Methods

Stepwise Synthesis Using Intermediates

  • Intermediate 1 : 5-Bromo-4-fluoro-2-methoxybenzoic acid.

    • Synthesized by bromination and fluorination of a methoxy-substituted benzene ring.
    • Reaction conditions involve sodium hydroxide in methanol at room temperature for prolonged stirring (15 hours) to achieve high yields (~97%).
  • Intermediate Conversion :

    • The benzoic acid derivative is activated using thionyl chloride to form the acyl chloride intermediate.
    • Subsequently, it reacts with ammonia or other amines to produce the target benzamide.

Reaction Example for Intermediate Conversion

Reagent Solvent Temperature Yield
NaOH Methanol 20°C 97%

Alternative Methods

Ullmann Condensation

An alternative method involves Ullmann condensation for coupling halogenated benzene derivatives:

  • Sodium hydride is used as a base in a dry solvent under inert conditions (argon atmosphere).
  • Copper powder acts as a catalyst.
  • Heating at ~80°C for extended periods (18 hours) facilitates the reaction.

This method is particularly useful for introducing functional groups like fluorine and methoxy in specific positions on the benzene ring.

Industrial Scale-Up

For industrial production, process optimization is critical:

  • Use of continuous flow reactors to enhance yield and reproducibility.
  • Optimization of temperature, pressure, and reaction time to scale up laboratory methods.
  • Solvent recycling and purification steps such as flash chromatography are employed to ensure product purity.

Data Table: Key Reaction Parameters

Step Reagents/Conditions Yield (%) Notes
Bromination Bromine, FeBr₃ catalyst High Selective bromination at desired position
Fluorination KF or Selectfluor Moderate Requires careful control of conditions
Methoxylation Sodium methoxide in methanol High Performed under reflux
Amidation Ammonia or primary amine High Mild conditions preferred

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-fluoro-2-methoxybenzamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine and fluorine substituents on the benzene ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reaction conditions typically involve solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require heating.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

    Nucleophilic Substitution: Products include substituted benzamides where the bromine or fluorine atoms are replaced by the nucleophile.

    Oxidation: Products include oxidized derivatives of the methoxy group, such as aldehydes or carboxylic acids.

    Reduction: Products include reduced derivatives, such as alcohols.

Scientific Research Applications

5-Bromo-4-fluoro-2-methoxybenzamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Material Science: The compound is used in the development of advanced materials, including polymers and coatings.

    Biological Studies: It serves as a probe in biological studies to investigate enzyme activities and protein interactions.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-4-fluoro-2-methoxybenzamide depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological system being studied.

Comparison with Similar Compounds

Table 1: Structural Comparison of 5-Bromo-4-fluoro-2-methoxybenzamide and Analogs

Compound Name CAS Number Similarity Score* Key Functional Groups
5-Bromo-4-fluoro-2-methoxybenzamide Not provided N/A Benzamide, Br, F, OMe
Methyl 5-bromo-4-fluoro-2-methoxybenzoate 1193162-25-2 0.95 Methyl ester, Br, F, OMe
5-Bromo-4-fluoro-2-hydroxybenzoic acid 95383-26-9 0.91 Carboxylic acid, Br, F, OH
5-Bromo-4-fluoro-2-methoxybenzoic acid Not provided 0.88 Carboxylic acid, Br, F, OMe

*Similarity scores reflect structural overlap with the target compound based on substituent positions and functional groups .

Key Observations:

Functional Group Impact: The amide group in 5-bromo-4-fluoro-2-methoxybenzamide distinguishes it from ester (e.g., methyl benzoate) and carboxylic acid analogs. Amides generally exhibit higher chemical stability and lower reactivity compared to esters, which are prone to hydrolysis .

Substituent Effects :

  • Bromo and Fluoro Substituents : These electron-withdrawing groups deactivate the aromatic ring, directing electrophilic substitution to specific positions. They also increase molecular weight and influence π-π stacking interactions in biological targets .
  • Methoxy vs. Hydroxy Groups : The methoxy group in the 2-position provides steric bulk and electron-donating effects, altering electronic distribution across the ring compared to hydroxyl-containing analogs .

Q & A

Q. How to address inconsistent melting points reported for similar benzamides?

  • Methodological Answer : Variations may stem from polymorphism or impurities.
  • Recrystallization : Test solvents (ethanol/water vs. DCM/hexanes) to isolate pure polymorphs.
  • DSC/TGA : Analyze thermal behavior to distinguish between polymorphic forms.
  • PXRD : Confirm crystalline phase consistency .

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